JKE-1674

Vue d'ensemble

Description

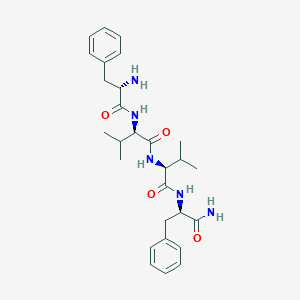

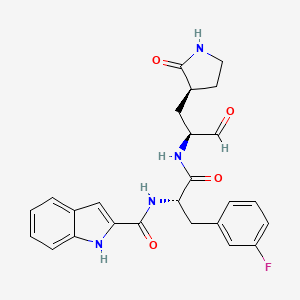

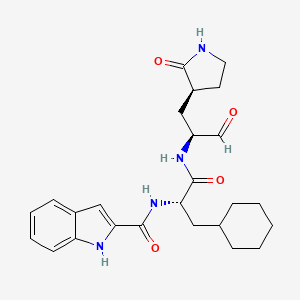

JKE-1674 est un composé qui a suscité un intérêt considérable dans le domaine de la recherche chimique et biologique. Il s'agit d'un analogue de ML-210, où le cycle nitroisoxazole est remplacé par un groupe α-nitroketoxime. This compound est connu pour sa capacité à induire la ferroptose, une forme de mort cellulaire programmée, en inhibant la glutathion peroxydase 4 (GPX4) dans les cellules .

Mécanisme D'action

Target of Action

JKE-1674 is an inhibitor of glutathione peroxidase 4 (GPX4) . GPX4 is a lipid hydroperoxide reductase that plays a crucial role in preventing lipid peroxidation and ferroptotic cell death .

Mode of Action

This compound acts as a covalent inhibitor of GPX4 . It reacts with the GPX4 catalytic selenocysteine residue to eliminate enzymatic activity . This compound is an analog of ML210, and it undergoes a series of chemical transformations in cells to generate a nitrile oxide electrophile, JKE-1777 . This electrophile is capable of reacting with purified GPX4 .

Biochemical Pathways

The inhibition of GPX4 by this compound leads to the induction of ferroptosis , a non-apoptotic, iron-dependent form of cell death . Ferroptosis is characterized by increased lipid peroxidation caused by the accumulation of reactive oxygen species (ROS), leading to cell membrane destruction and, ultimately, cell death .

Pharmacokinetics

It’s also mentioned that this compound is orally active and could be detected in the serum of mice dosed orally with the compound .

Result of Action

The primary result of this compound’s action is the induction of ferroptosis, which can selectively kill cancer cells in a therapy-resistant state . It has been found to reduce the viability of LOX-IMVI cancer cells and in a panel of additional cancer

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de JKE-1674 implique le remplacement du cycle nitroisoxazole dans ML-210 par un groupe α-nitroketoxime. Cette transformation peut être réalisée par une série de réactions chimiques dans des conditions contrôlées. Les étapes clés comprennent :

Formation de l'α-nitroketoxime : Le cycle nitroisoxazole est ouvert en conditions basiques pour former une α-nitroketoxime.

Conversion en this compound : L'α-nitroketoxime est ensuite soumise à d'autres transformations chimiques pour donner this compound.

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques pour this compound ne soient pas largement documentées, le composé peut être synthétisé en laboratoire en utilisant des techniques de synthèse organique standard. Le processus implique plusieurs étapes, notamment la préparation d'intermédiaires et la purification du produit final pour atteindre des niveaux de pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions

JKE-1674 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le groupe α-nitroketoxime peut être oxydé pour former un oxyde de nitrile.

Réduction : Les réactions de réduction peuvent modifier le groupe nitro pour former différents dérivés.

Substitution : Le composé peut subir des réactions de substitution, en particulier au niveau du groupe nitro.

Réactifs et conditions courantes

Substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution, en fonction du produit souhaité.

Principaux produits

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Industrie : Utilisé dans le développement de nouvelles sondes chimiques et d'inhibiteurs pour diverses cibles biologiques.

Mécanisme d'action

This compound exerce ses effets en inhibant la glutathion peroxydase 4, une sélénoprotéine qui détoxifie les hydroperoxydes lipidiques. Le groupe α-nitroketoxime de this compound est converti en oxyde de nitrile (JKE-1777) dans les cellules, qui réagit ensuite de manière covalente avec le résidu de sélénocystéine de la glutathion peroxydase 4. Cette modification covalente inhibe l'activité de l'enzyme, conduisant à l'accumulation d'hydroperoxydes lipidiques et à l'induction de la ferroptose .

Applications De Recherche Scientifique

JKE-1674 has a wide range of scientific research applications, including:

Comparaison Avec Des Composés Similaires

Composés similaires

ML-210 : Le composé parent de JKE-1674, connu pour son activité d'induction de la ferroptose.

Inhibiteurs d'α-chloroacétamide : D'autres inhibiteurs de la glutathion peroxydase 4 qui agissent par des mécanismes différents.

Unicité de this compound

This compound est unique en raison de sa sélectivité et de sa stabilité améliorées par rapport aux inhibiteurs d'α-chloroacétamide. Sa capacité à induire la ferroptose par la formation d'un électrophile oxyde de nitrile fournit une nouvelle approche pour cibler les cellules cancéreuses résistantes aux thérapies .

Propriétés

IUPAC Name |

(2E)-1-[4-[bis(4-chlorophenyl)methyl]piperazin-1-yl]-2-hydroxyimino-3-nitropropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20Cl2N4O4/c21-16-5-1-14(2-6-16)19(15-3-7-17(22)8-4-15)24-9-11-25(12-10-24)20(27)18(23-28)13-26(29)30/h1-8,19,28H,9-13H2/b23-18+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIOHKIAPXVDWCP-PTGBLXJZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C(=O)C(=NO)C[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C(=O)/C(=N/O)/C[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20Cl2N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(dimethylamino)-N-[3-[[2-[(4-oxo-4H-1-benzopyran-7-yl)oxy]acetyl]amino]phenyl]-benzamide](/img/structure/B3025817.png)

![(3S)-2,3-dihydro-6-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methoxy]-3-benzofuranacetic acid](/img/structure/B3025825.png)

![2-[(1-Methylethyl)amino]-1-phenyl-1-hexanone, monohydrochloride](/img/structure/B3025830.png)